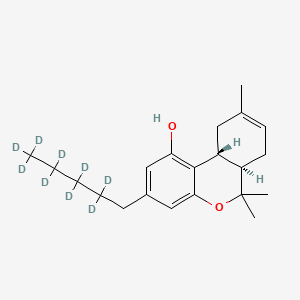

Delta8-THC-d9

Description

Structure

3D Structure

Properties

IUPAC Name |

(6aR,10aR)-6,6,9-trimethyl-3-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17-/m1/s1/i1D3,5D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAWPGARWVBULJ-OGIBJJSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Δ8 Tetrahydrocannabinol

Approaches to Deuterium (B1214612) Incorporation in Cannabinoid Structures

The introduction of deuterium into the cannabinoid framework can be achieved through various methods, each offering different levels of selectivity and efficiency. These approaches are crucial for producing specifically labeled compounds for analytical and research purposes.

Site-Specific Deuteration Strategies

Achieving site-specific deuteration is paramount for detailed mechanistic and metabolic studies. Several strategies have been developed to introduce deuterium at specific positions within the cannabinoid structure.

One method involves the treatment of a cannabinoid with boron trifluoride etherate (BF3·Et2O) followed by quenching with a solution of sodium carbonate in deuterium oxide (D2O). This process has been shown to result in deuterium incorporation at both the 2 and 4 positions of the phenolic ring. For more selective deuteration, Florisil spiked with either D2O or H2O can be used to achieve regioselective incorporation of deuterium into either the 2 or 4 position of Δ8-THC.

Deuteration at other positions, such as 8, 10, and 11, can be accomplished by the addition of deuterium chloride (DCl) gas to the appropriate tetrahydrocannabinol. This forms a 9-chlorohexahydrocannabinol labeled at one of these positions, which can then undergo elimination of hydrogen- or deuterium chloride with potassium-tert-amylate to yield the desired deuterated Δ8-THC. Furthermore, UV irradiation of a specifically labeled Δ8-THC can lead to the formation of the correspondingly labeled Δ9,11-THC.

Another approach focuses on the synthesis of deuterated precursors. For instance, the synthesis of side-chain specifically deuterated (-)-Δ9-tetrahydrocannabinols has been achieved using corresponding deuterated resorcinols as key intermediates. researchgate.net This methodology allows for the preparative scale synthesis of deuterated resorcinols and, subsequently, deuterated cannabinoids. researchgate.net A Pd/C-catalyzed H2–D2 exchange reaction using H2–D2O provides an efficient and environmentally friendly method for the in situ preparation of D2 gas, which can then be used for the deuteration of a triple bond in an alkyl side chain precursor with over 95% deuterium incorporation. rsc.org

Optimization of Deuterium Labeling Efficiency

Optimizing the efficiency of deuterium labeling is crucial for producing highly enriched compounds and minimizing the presence of unlabeled or partially labeled species. The choice of reagents, catalysts, and reaction conditions plays a significant role in achieving high levels of deuterium incorporation.

For example, in the synthesis of deuterated alkylresorcinols, a key intermediate for cannabinoids, the use of a Pd/C catalyst with H2–D2O for deuteration of a triple bond has proven to be highly efficient, with greater than 95% deuterium incorporation and no competitive deuteration of the aromatic ring. rsc.org This method offers site-selective incorporation of deuterium on the alkyl chain. rsc.org

In the context of acid-catalyzed cyclization of CBD to form THC, the reaction parameters, including the identity of the acid, temperature, and reaction time, are critical for controlling the product distribution and can be adapted for deuterated analogs. acs.org Careful control of these parameters is essential to maximize the yield of the desired deuterated isomer and minimize the formation of byproducts.

Semisynthesis of Δ8-THC-d9 from Cannabidiol (B1668261) (CBD) Precursors

The most common route to Δ8-THC is through the semisynthesis from cannabidiol (CBD), which is readily available from hemp. preprints.orgmdpi.comwikipedia.org This transformation typically involves an acid-catalyzed cyclization reaction. preprints.orgmdpi.com

Acid-Catalyzed Cyclization and Isomerization Pathways

The acid-catalyzed conversion of CBD to Δ8-THC has been studied since the 1940s. nih.gov The reaction proceeds through the intramolecular cyclization of CBD. acs.org Different acids can favor the formation of either Δ9-THC or Δ8-THC. For instance, treatment of CBD with p-toluenesulfonic acid (p-TSA) in toluene (B28343) tends to yield Δ8-THC, while boron trifluoride etherate (BF3·Et2O) in dichloromethane (B109758) at low temperatures can favor the formation of Δ9-THC. nih.gov

The reaction pathway involves the protonation of the exocyclic double bond of CBD, leading to a carbocation intermediate that can then cyclize. acs.org This cyclization can lead to both Δ9-THC and Δ8-iso-THC, which can further isomerize to the more thermodynamically stable Δ8-THC and (Δ4)8-iso-THC, respectively. acs.org The reaction conditions, such as the specific acid used, solvent, temperature, and reaction time, heavily influence the final product distribution. acs.orgjst.go.jp For example, using sulfuric acid in glacial acetic acid can lead to the formation of Δ9-THC first, which then converts to the more stable Δ8-THC over time. jst.go.jp

| Acid Catalyst | Preferred Product |

| p-Toluenesulfonic acid (p-TSA) | Δ8-THC nih.gov |

| Boron trifluoride etherate (BF3·Et2O) | Δ9-THC nih.gov |

| Sulfuric acid | Initially Δ9-THC, then Δ8-THC jst.go.jp |

Continuous-Flow Synthesis Techniques for Labeled Compounds

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of cannabinoids, offering improved safety, scalability, reproducibility, and efficiency compared to traditional batch processes. d-nb.inforsc.org This technology is particularly advantageous for the synthesis of labeled compounds like Δ8-THC-d9.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the complex reaction landscape of CBD isomerization. acs.orgd-nb.info Continuous-flow reactors can be used to produce tetrahydrocannabinol from a cannabidiol starting material on a kilogram scale within minutes. wipo.intwipo.int Both homogeneous and heterogeneous Lewis acids have been successfully employed as catalysts in continuous-flow systems for cannabinoid synthesis. d-nb.info The development of one-flow systems, where multiple reaction steps are carried out in a single continuous process, is a particularly attractive approach for the efficient production of cannabinoids. d-nb.info

Characterization of Synthetic Intermediates and Final Product Purity

The synthesis of Δ8-THC from CBD often results in a mixture of cannabinoids and by-products, necessitating thorough purification and characterization to ensure the purity of the final product. acs.orgwikipedia.org

The identification and characterization of synthetic intermediates and side products are crucial for understanding the reaction mechanism and optimizing the synthesis. Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for identifying the various compounds present in the reaction mixture. nih.govnih.gov For instance, in the synthesis of hexahydrocannabiphorol (HHCP), a related cannabinoid, various isomers and ketones were identified as intermediates and side products using these techniques. nih.gov

Ensuring the purity of the final Δ8-THC-d9 product is critical, especially for its use as an analytical standard. The reaction mixture can contain unreacted CBD, Δ9-THC, iso-THC isomers, and other degradation products. nih.gov High-performance liquid chromatography (HPLC) and GC-MS are commonly used to determine the purity of synthetic cannabinoid products. forensics.org.mynih.gov The development of validated analytical methods is essential for the accurate quantification of Δ8-THC and its impurities. nih.gov Studies have shown that commercially available Δ8-THC products can contain a range of impurities, highlighting the importance of rigorous quality control. mdpi.com

| Analytical Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of cannabinoids and by-products. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of synthetic intermediates and final products. nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity analysis and quantification of cannabinoids. forensics.org.mynih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Sensitive and specific quantification of cannabinoids and their metabolites. mdpi.com |

Management of Impurities and By-products in Deuterated Δ8-THC Synthesis

The synthesis of deuterated Δ8-tetrahydrocannabinol (Δ8-THC-d9), a critical internal standard for analytical and forensic applications, necessitates rigorous control over impurities and by-products. caymanchem.comnih.gov The synthetic process, often starting from cannabidiol (CBD) or olivetol (B132274), can generate a complex mixture of isomers, residual reactants, and side-products. wikipedia.orgpreprints.org Effective management of these substances is paramount to ensure the purity and accuracy of the final deuterated standard.

The primary strategy for managing impurities involves a two-pronged approach: controlling the synthetic reaction to minimize the formation of unwanted compounds and implementing robust purification methods to remove any that do form.

Common Impurities and By-products

The conversion of CBD to Δ8-THC is typically acid-catalyzed, a process that is prone to side reactions and the formation of various cannabinoids and related compounds. wikipedia.orgnih.gov The impurities in deuterated Δ8-THC synthesis are expected to be analogous to those found in non-deuterated syntheses. These contaminants can originate from the starting materials, reagents, or the reaction process itself. preprints.orgnih.gov

Analysis of commercially available Δ8-THC products has revealed a number of common impurities that must be managed during the synthesis of high-purity deuterated standards. researchgate.net

| Category | Compound Name | Significance | Reference |

| Isomers & Related Cannabinoids | Δ9-Tetrahydrocannabinol (Δ9-THC) | A primary psychoactive isomer, its presence indicates incomplete or non-selective reaction. | wikipedia.orgacs.org |

| Cannabinol (B1662348) (CBN) | An oxidation product of THC, its presence suggests degradation. | researchgate.net | |

| Δ4(8)-iso-Tetrahydrocannabinol | A structural isomer formed as a by-product of acid-catalyzed cyclization. | researchgate.netresearchgate.net | |

| Hexahydrocannabinol (HHC) | A hydrogenation product that can form under certain synthetic conditions. | researchgate.net | |

| 9α-hydroxyhexahydrocannabinol | An oxygenated derivative and known impurity. | nih.govresearchgate.net | |

| 9β-hydroxyhexahydrocannabinol | An isomer of 9α-OH-HHC, also identified as a contaminant. | nih.govresearchgate.net | |

| iso-Tetrahydrocannabifuran | A novel cannabinoid by-product discovered in synthetic mixtures. | preprints.orgresearchgate.net | |

| Precursors & Reagents | Olivetol | A common precursor in total synthesis; its presence indicates an incomplete reaction. | preprints.orgacs.orgmdpi.com |

| Cannabidiol (CBD) | The primary starting material for many syntheses; its presence indicates an incomplete conversion. | nih.govresearchgate.net | |

| Solvents | Toluene, Hexane, Dichloromethane | Residual solvents from the reaction and purification steps. | wikipedia.org |

Purification and Analytical Methodologies

Achieving the high purity required for a deuterated analytical standard (often ≥99%) necessitates advanced purification and analytical techniques. caymanchem.com The management process relies heavily on chromatography for both separation and analysis.

Purification Techniques: The removal of closely related structural isomers and by-products is a significant challenge. Chromatographic methods are the primary tools for purifying the crude reaction mixture. Techniques such as flash chromatography and preparative high-performance liquid chromatography (HPLC) are employed to isolate the desired Δ8-THC-d9 from the complex mixture.

Analytical Characterization: To ensure the identity and purity of the final product, a suite of analytical methods is used. These methods are crucial for identifying and quantifying any remaining impurities.

| Analytical Technique | Application in Impurity Management | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies volatile impurities, residual solvents, and cannabinoid isomers after derivatization. | researchgate.netresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A preferred method for analyzing cannabinoids and their metabolites without derivatization, allowing for the sensitive detection of non-volatile impurities. | nih.govpreprints.org |

| High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) | Commonly used for the quantitative analysis of cannabinoids in various samples, separating Δ8-THC from isomers like Δ9-THC. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural elucidation of the final product and any isolated impurities, confirming the position of deuterium labels and identifying unknown by-products. | nih.govresearchgate.net |

The synthesis of Δ8-THC-d9 for use as an internal standard in quantitative analysis by GC- or LC-MS demands the absence of these impurities, as their presence could interfere with the accurate measurement of Δ8-THC in test samples. caymanchem.comnih.gov Therefore, a combination of controlled synthesis, multi-step chromatographic purification, and thorough analytical characterization is essential for managing by-products and producing a reliable deuterated standard.

Advanced Analytical Methodologies Utilizing Delta8 Tetrahydrocannabinol D9

Role of Δ8-THC-d9 as an Internal Standard in Quantitative Analysis

Δ8-THC-d9 is intended for use as an internal standard for the quantification of Δ8-THC by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.commedkoo.comcaymanchem.com As a certified reference material (CRM), it is manufactured and tested under strict international standards to ensure its utility as a quantitative analytical reference standard. caymanchem.com

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte—in this case, Δ8-THC-d9—to a sample before processing. labx.com This labeled compound, known as an internal standard, is chemically identical to the analyte of interest (Δ8-THC) but has a different mass due to the presence of heavy isotopes like deuterium (B1214612) (²H). labx.com

The core principle is that the labeled internal standard and the native, unlabeled analyte behave nearly identically during sample preparation, extraction, and chromatographic separation. labx.comkarger.com Any sample loss or variation during these steps will affect both the analyte and the internal standard proportionally. labx.com The mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge ratio (m/z). google.com By measuring the ratio of the signal intensity of the native analyte to that of the known quantity of the internal standard, the original concentration of the analyte in the sample can be calculated with high accuracy, effectively correcting for procedural inconsistencies. labx.comgoogle.com

The use of isotopically labeled internal standards like Δ8-THC-d9 significantly enhances the accuracy and precision of cannabinoid quantification. karger.com This approach is superior to methods relying on external calibration alone because the internal standard intrinsically corrects for variations in sample extraction recovery and matrix effects, where other components in a complex sample can suppress or enhance the analyte's signal during ionization in the mass spectrometer. labx.comwaters.com

By normalizing the response of the target analyte to that of the co-eluting internal standard, analytical variability is minimized. waters.com This leads to high precision, often demonstrated by low percent relative standard deviation (%RSD) values. For instance, validated methods using internal standards for cannabinoid analysis report within-batch precision ranging from 0.2% to 6.5% and between-batch precision from 0.9% to 6.1%. nih.gov Similarly, accuracy, measured as percent recovery, is also improved, with studies showing recovery values between 85.4% and 112.9%. nih.govnih.gov The use of a deuterated standard like Δ9-THC-d9, for example, results in a distinct mass shift that allows it to be clearly resolved from the target analyte by the mass spectrometer without altering the core molecule's behavior. labx.com

| Parameter | Reported Value Range | Significance | Reference |

|---|---|---|---|

| Within-Batch Precision (%RSD) | 0.2% - 6.5% | Demonstrates high repeatability within a single analytical run. | nih.govnih.gov |

| Between-Batch Precision (%RSD) | 0.9% - 6.1% | Shows excellent reproducibility across different analytical runs and days. | nih.gov |

| Accuracy (% Recovery) | 85.4% - 112.9% | Indicates the closeness of the measured value to the true value. | nih.govnih.gov |

Isotope Dilution Mass Spectrometry Principles

Chromatographic Separation Techniques for Δ8-THC and Isomers

The structural similarity between Δ8-THC and its isomers, particularly Δ9-THC, presents a significant analytical challenge. nih.gov Developing robust chromatographic methods that can resolve these compounds is essential for accurate identification and quantification.

GC-MS is a well-established technique for cannabinoid analysis. It offers high resolving power, making it suitable for separating THC isomers. caymanchem.com An advantage of GC-based methods is the ability to achieve baseline resolution of not only Δ8-THC and Δ9-THC but also other closely eluting side products like Δ8-iso-THC and Δ4(8)-iso-THC, which can form during the synthetic conversion of cannabidiol (B1668261) (CBD). caymanchem.com

GC-MS methods have been developed that can separate Δ8-THC and Δ9-THC with a resolution (Rs) of 3.1 within a short analysis time. wur.nl In one optimized method, iso-THCs were found to elute more than four minutes apart from the primary THC isomers, preventing signal overlap and ensuring accurate quantification. caymanchem.com GC-MS has also been successfully used to separate and quantify the metabolites Δ8-THC-COOH and Δ9-THC-COOH as trimethylsilyl (B98337) (TMS) derivatives in biological samples. nih.govpreprints.org Although the metabolites show common fragmentation ions, they can be eluted with enough separation for baseline resolution. nih.govpreprints.org

| Technique | Compounds Separated | Key Finding | Reference |

|---|---|---|---|

| GC-MS | CBD, Δ9-THC, Δ8-THC, Δ8-iso-THC, Δ4(8)-iso-THC | Achieved baseline resolution of all peaks, with iso-THCs eluting over 4 minutes apart from Δ8/Δ9-THC. | caymanchem.com |

| GC-FID/MS | Δ8-THC, Δ9-THC, CBD | Achieved a resolution (Rs) of 3.1 between Δ8-THC and Δ9-THC in a 9-minute run. | wur.nl |

| GC-MS | Δ8-THC-COOH and Δ9-THC-COOH (as TMS derivatives) | Baseline separation achieved with a 0.05-minute difference in elution time. | nih.govpreprints.org |

LC-MS and its tandem version, LC-MS/MS, are powerful tools for analyzing THC isomers in various matrices, including whole blood and plasma. lcms.czresearchgate.net These methods are crucial because the isomers and their respective metabolites must be chromatographically resolved to report accurate results. lcms.cz Poor resolution can lead to invalid data, especially when one isomer is significantly more abundant than the other. lcms.cz

Several LC-MS/MS methods have been developed to resolve Δ8-THC, Δ9-THC, and their hydroxy and carboxy metabolites. nih.govlcms.czrestek.com One such method utilizes a Raptor FluoroPhenyl column to achieve complete separation of all three isomer pairs (parent, hydroxy, and carboxy) within a 13-minute gradient. lcms.cz Another validated LC/LC-MS-MS assay was developed for the simultaneous quantification of 13 different cannabinoids and their metabolites, including the Δ8 and Δ9 isomers of THC and THCV, in human plasma. researchgate.netnih.gov These methods demonstrate high sensitivity, with lower limits of quantification (LLOQ) often in the range of 0.5 to 2.5 ng/mL. researchgate.netnih.gov

| Technique | Column | Analytes | Key Outcome | Reference |

|---|---|---|---|---|

| LC-MS/MS | Raptor FluoroPhenyl (100 x 3.0 mm, 2.7 µm) | Δ8-THC, Δ9-THC, and their hydroxy/carboxy metabolites | Successful resolution of all three isomer pairs in a 13-minute gradient. | lcms.cz |

| LC-MS/MS | Not specified | Δ8-THC, Δ9-THC, Δ8-THCCOOH, Δ9-THCCOOH | Validated method to resolve and quantify active THC isomers and confirm inactive metabolites in blood and urine. | nih.gov |

| LC/LC-MS-MS | Not specified | 13 cannabinoids including Δ8/Δ9 isomers of THC and THCV and their metabolites | LLOQ of 0.5-2.5 ng/mL; inter-day accuracy from 82.9% to 109%. | researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC), typically coupled with a Diode Array Detector (DAD), is widely used for cannabinoid quantification. However, achieving baseline resolution between Δ8-THC and Δ9-THC is a notorious challenge for many standard HPLC methods. nih.govresearchgate.net The precise quantification required for regulatory compliance necessitates methods that can fully separate these isomers. nih.gov

To address this, specific HPLC methods have been developed. One successful method uses an Agilent 1100 series HPLC with a Restek Raptor C18 column (150 × 4.6 mm, 2.7 μm). nih.govacs.org Under specific gradient conditions with a mobile phase of acidified water and acetonitrile (B52724) at 45°C, this method achieved complete resolution, with Δ9-THC eluting at 17.453 minutes and Δ8-THC at 18.464 minutes. nih.govacs.org The method was proven to be accurate and precise, with a limit of detection (LOD) of 0.27 ppm and a limit of quantification (LOQ) of 1.98 ppm for Δ8-THC. nih.govacs.org In other studies, altering the mobile phase composition, such as using a blend of acetonitrile and methanol (B129727), has been shown to significantly improve the resolution between these THC isomers compared to using either solvent alone. shimadzu.com For particularly challenging separations involving multiple stereoisomers, chiral HPLC columns under normal-phase conditions can provide the necessary selectivity that traditional reversed-phase C18 columns lack. thecannabisscientist.com

| Column | Mobile Phase | Key Separation Details | Reference |

|---|---|---|---|

| Restek Raptor C18 (150 × 4.6 mm, 2.7 μm) | A: 0.1% H₃PO₄ in Water; B: 0.1% H₃PO₄ in Acetonitrile | Baseline resolution with Δ9-THC at 17.453 min and Δ8-THC at 18.464 min. | nih.govacs.org |

| Evoke C18 (15 cm x 4.6 mm, 3 µm) | A: Water; B: Acetonitrile/Methanol blends | Maximum resolution (Rs = 3.12) achieved with a 15:85 acetonitrile:methanol blend. | shimadzu.com |

| Chiral Stationary Phase | Normal-Phase Solvents | Required to separate enantiomers of Δ6a,10a-THC and fully resolve four stereoisomers. | thecannabisscientist.com |

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) Applications

Spectroscopic Characterization Methods for Labeled Compounds (e.g., NMR, IR for structural confirmation)

The structural integrity and isotopic purity of a labeled compound like Delta-8-THC-d9 must be rigorously confirmed before its use as an internal standard. Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are fundamental for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. technologynetworks.com For Delta-8-THC-d9, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to verify the correct structural scaffold and the specific positions of deuterium labeling. mdpi.com The ¹H NMR spectrum of Delta-8-THC-d9 would be compared to that of its unlabeled counterpart, Delta-8-THC. nih.gov The key differentiating feature would be the absence of proton signals at the nine specific sites of deuteration. The remaining signals in the spectrum must correspond in chemical shift and multiplicity to the non-deuterated protons in the molecule, confirming that the core structure is unchanged.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) provide further structural confirmation by revealing proton-proton and proton-carbon connectivities throughout the molecule, respectively. nih.govresearchgate.net These methods ensure that the isotopic labels are in the intended positions and that no unintended structural isomerization occurred during the synthesis of the labeled compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Delta-8-THC-d9 would be expected to be very similar to that of unlabeled Delta-8-THC, showing characteristic absorption bands for the hydroxyl (-OH) group, aromatic C-H bonds, and the ether C-O bond. nih.govorientjchem.org However, the introduction of deuterium creates carbon-deuterium (C-D) bonds, which have different vibrational frequencies (stretching and bending) than carbon-hydrogen (C-H) bonds. These C-D absorption bands, typically appearing in a distinct region of the IR spectrum (e.g., ~2100-2250 cm⁻¹ for C-D stretching), provide direct evidence of successful deuteration.

Interactive Table: Spectroscopic Data for Delta-8-THC Structural Confirmation (Note: Data is characteristic for the core Tetrahydrocannabinol structure. For Delta-8-THC-d9, specific ¹H signals would be absent depending on the deuteration pattern, and C-D vibrational bands would be present in the IR spectrum.)

| Technique | Observed Feature | Typical Region/Value | Structural Interpretation |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | ~6.0-6.4 ppm | Protons on the aromatic ring. |

| ¹H NMR | Olefinic Proton | ~5.3-5.6 ppm | Proton on the double bond in the cyclohexene (B86901) ring. |

| ¹³C NMR | Aromatic Carbons | ~108-155 ppm | Carbon atoms of the phenolic ring. |

| ¹³C NMR | Olefinic Carbons | ~124-135 ppm | Carbon atoms involved in the C8-C9 double bond. |

| IR Spectroscopy | O-H Stretch | ~3200-3400 cm⁻¹ (broad) | Phenolic hydroxyl group. |

| IR Spectroscopy | C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | C-H bonds of the alkyl and terpene rings. |

| IR Spectroscopy | C-O Stretch (Ether) | ~1050-1250 cm⁻¹ | Ether linkage in the dibenzopyran ring. |

Development of High-Resolution Analytical Protocols for Cannabinoid Profiling

The chemical complexity of cannabis-derived products, which often contain numerous isomers and closely related compounds, demands analytical protocols with high resolution and specificity. karger.com Differentiating between regulated isomers like Delta-9-THC and other variants such as Delta-8-THC is crucial for regulatory compliance and product characterization. preprints.orgwaters.com High-resolution techniques, particularly chromatography coupled with mass spectrometry, are essential for this purpose.

The development of these protocols hinges on the use of appropriate internal standards to ensure accurate quantification. Isotopically labeled standards like Delta-8-THC-d9 are ideal for this role in mass spectrometry-based methods (e.g., LC-MS/MS or GC-MS). karger.comnih.gov Because a deuterated standard is chemically identical to its non-labeled analyte, it co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer's source. karger.com However, it is easily distinguished by its higher mass-to-charge ratio (m/z). This allows it to effectively compensate for variations in sample preparation (extraction recovery), instrument response, and matrix effects, which are common challenges in complex samples. karger.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the preferred techniques for cannabinoid analysis. d-nb.infoaegislabs.com These methods offer high sensitivity and specificity, allowing for the simultaneous quantification of multiple cannabinoids. nih.govd-nb.info Method development involves optimizing the mobile phase composition, gradient elution, and column chemistry to achieve baseline separation of critical isomers. nih.gov For example, specific ratios of acetonitrile or methanol with water, often containing additives like formic acid, are optimized to resolve Delta-8-THC from Delta-9-THC. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it typically requires derivatization of acidic cannabinoids to prevent their thermal degradation in the hot injector. mdpi.com GC-MS can provide excellent separation of isomers and unique fragmentation patterns for confident identification. nih.gov

The validation of these high-resolution protocols involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the method is reliable and fit for its intended purpose. d-nb.infonih.gov The use of Delta-8-THC-d9 is integral to achieving the high standards of accuracy and precision required in these validations.

Interactive Table: Comparison of High-Resolution Analytical Protocols for Cannabinoid Profiling

| Analytical Protocol | Principle | Role of Delta-8-THC-d9 | Advantages | Limitations |

|---|---|---|---|---|

| LC-MS/MS | Liquid chromatographic separation followed by mass-based detection of precursor and product ions. d-nb.info | Internal standard for accurate quantification; corrects for matrix effects and ionization suppression/enhancement. karger.comnih.gov | High sensitivity and specificity; no derivatization needed for acidic forms. d-nb.infomdpi.com | Potential for matrix effects; higher instrument cost. karger.com |

| UHPLC-QToF-MS | Separation using smaller particle columns for higher resolution, coupled with high-resolution mass spectrometry for accurate mass measurement. waters.com | Internal standard for quantification and confirmation of retention time. | Excellent resolution and mass accuracy, aiding in the identification of unknown byproducts. waters.com | Higher operational pressures; high instrument cost. |

| GC-MS | Gas chromatographic separation based on volatility, followed by mass-based detection. nih.gov | Internal standard for accurate quantification, correcting for injection variability and derivatization efficiency. | High chromatographic efficiency; provides structural information from fragmentation patterns. nih.gov | Requires derivatization for acidic cannabinoids, which adds a step and potential for error. mdpi.com |

Pharmacological and Molecular Research Applications of Δ8 Tetrahydrocannabinol D9 As a Tool

Investigation of Cannabinoid Receptor Binding Kinetics and Affinity (Preclinical)

Δ8-THC is utilized in preclinical settings to characterize the binding properties of cannabinoid receptors CB1 and CB2. nih.govpreprints.org Its interactions are quantified through various in vitro assay techniques, providing insights into receptor affinity and kinetics.

Competitive binding assays are a fundamental technique used to determine the binding affinity of an unlabeled compound (a "cold" ligand), such as Δ8-THC, by measuring its ability to displace a labeled "hot" ligand from a receptor. nanotempertech.com In the context of cannabinoid research, radiolabeled ligands, particularly tritiated ones like [3H]CP55940, are commonly used. nih.gov The unlabeled Δ8-THC competes with the radioligand for the same binding site on the CB1 or CB2 receptor. nanotempertech.com The concentration of Δ8-THC required to displace 50% of the bound radioligand is used to calculate its binding affinity (Ki), an inverse measure of binding strength. nanotempertech.com

Studies utilizing this method have established the binding affinities of Δ8-THC for both cannabinoid receptors. nih.gov More recently, derivatives of Δ8-THC have been synthesized to create novel fluorescent probes for use in advanced binding assays. nih.govresearchgate.netresearchgate.net For instance, a tracer derived from Δ8-THC was developed for a time-resolved Förster resonance energy transfer (TR-FRET) competitive binding assay, allowing for the detailed study of ligand-binding kinetics at physiological temperatures. nih.govresearchgate.net This modern approach highlights the continued utility of the Δ8-THC pharmacophore in developing sophisticated tools for receptor research. researchgate.net

Table 1: Binding Affinity (Ki) of Δ8-THC at Cannabinoid Receptors from Radioligand Displacement Assays

| Compound | Receptor | Ki (nM) | Radioligand Used | Source |

| (−)-Δ8-THC | CB1 | 44.0 ± 12.0 | [3H]CP55940 | nih.gov |

| (−)-Δ8-THC | CB2 | 40.0 ± 4.0 | [3H]CP55940 | nih.gov |

| Δ8-THC | CB1 | ~44 / 47 | Not Specified | chemrxiv.org |

This table presents data from in vitro competitive binding assays where Δ8-THC was used to displace a radiolabeled ligand.

In vitro studies consistently demonstrate that Δ8-THC and Δ9-THC share a similar pharmacological profile as partial agonists at CB1 and CB2 receptors, though they exhibit notable differences in potency and affinity. nih.govresearchgate.netwikipedia.org The primary distinction lies in their interaction with the CB1 receptor, where Δ8-THC generally displays a weaker binding affinity compared to Δ9-THC. researchgate.netresearchgate.net This reduced affinity at the CB1 receptor is considered a key factor in the lower psychotropic potency of Δ8-THC compared to Δ9-THC. nih.govresearchgate.net

Conversely, the binding affinities of the two isomers for the CB2 receptor are more comparable, although some studies report a slightly lower affinity for Δ8-THC at this receptor as well. nih.govresearchgate.net The structural difference between the two compounds—the position of a double bond in the cyclohexene (B86901) ring—underlies these variations in receptor interaction. researchgate.net These comparative analyses are crucial for understanding the structure-activity relationships of cannabinoids and for utilizing these compounds as distinct research tools to probe receptor function. preprints.org

Table 2: Comparative Binding Affinities (Ki, nM) of Δ8-THC and Δ9-THC

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Source |

| Δ9-THC | 10 | 24 | nih.govlongdom.orgchemrxiv.org |

| (−)-Δ9-THC | 5.05 ± 0.71 | 3.10 ± 0.30 | nih.gov |

| (−)-Δ8-THC | 44.0 ± 12.0 | 40.0 ± 4.0 | nih.gov |

This table compiles Ki values from multiple in vitro studies, illustrating the generally higher affinity of Δ9-THC for cannabinoid receptors, particularly CB1, compared to Δ8-THC.

Competitive Binding Assays (e.g., using tritiated ligands, where Δ8-THC-d9 could be a cold ligand reference)

Elucidation of Cellular Signaling Pathways

Upon binding to cannabinoid receptors, Δ8-THC initiates a cascade of intracellular events. Research in this area aims to map these signaling pathways to understand the molecular basis of the compound's pharmacological effects.

Cannabinoid receptors CB1 and CB2 are members of the G-protein coupled receptor (GPCR) family. nih.govnih.gov Δ8-THC acts as a partial agonist at both of these receptors. nih.govpreprints.org Like other cannabinoid agonists, its binding to the receptor induces a conformational change that facilitates interaction with intracellular heterotrimeric G-proteins, primarily of the Gi/o subtype. nih.gov This activation leads to the inhibition of the enzyme adenylate cyclase, resulting in a decrease in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.com This mechanism is a hallmark of CB1/CB2 receptor activation and is a foundational step in the subsequent downstream signaling events triggered by Δ8-THC. nih.gov

The activation of CB1 and CB2 receptors by Δ8-THC triggers multiple downstream signaling cascades that regulate various cellular functions. Activation of cannabinoid receptors can stimulate the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK1/2). researchgate.net In some cellular contexts, Δ8-THC has been shown to induce cell death in mouse macrophages through a pathway dependent on CB2 receptor activation, which then engages p38 MAPK and caspase-1. frontiersin.org

Furthermore, research using transcriptomic analysis in human neuroblastoma cells has revealed that Δ8-THC can modulate gene expression related to specific synaptic pathways. nih.gov These studies showed an upregulation of genes involved in the glutamatergic system, particularly related to NMDA and AMPA receptor signaling, and an inhibition of gene expression at cholinergic synapses. nih.gov Cannabinoid receptor activation is also known to play a role in resolving endoplasmic reticulum (ER) stress through the modulation of pathways such as PERK and ATF6. mdpi.com These findings demonstrate that Δ8-THC can be used as a tool to investigate the complex and varied signaling networks governed by the endocannabinoid system. nih.govresearchgate.net

G-Protein Coupled Receptor Activation Studies

Preclinical Pharmacodynamic Studies in Animal Models (e.g., cannabimimetic activity assessment)

Animal models are essential for studying the in vivo physiological and behavioral effects of compounds like Δ8-THC. These studies have confirmed that Δ8-THC produces a profile of effects characteristic of cannabinoid receptor agonists. nih.govresearchgate.net The most common method for assessing these cannabimimetic activities is the cannabinoid tetrad test, which measures four distinct effects in rodents: antinociception (reduced pain sensitivity), catalepsy (immobility), hypothermia (reduced body temperature), and hypolocomotion (decreased movement). nih.gov

Studies in mice have shown that Δ8-THC induces these four tetrad effects in a dose-dependent manner. nih.gov The effects were found to be mediated by the CB1 receptor, as they could be blocked by pretreatment with a CB1-selective antagonist, rimonabant. nih.gov When directly compared, Δ8-THC consistently demonstrates slightly lower potency than Δ9-THC in producing these cannabimimetic effects, which aligns with its lower in vitro binding affinity for the CB1 receptor. nih.gov Some studies have also noted sex-dependent differences in the response to Δ8-THC in animal models. researchgate.net These preclinical pharmacodynamic assessments are critical for characterizing the in vivo activity of Δ8-THC and validating its mechanism of action. nih.govresearchgate.net

Table 3: Summary of Preclinical Pharmacodynamic Effects of Δ8-THC in Animal Models

| Pharmacodynamic Effect | Observation | Mediating Receptor | Source |

| Antinociception | Increased tail-flick latency (reduced pain response). | CB1 | nih.govresearchgate.net |

| Catalepsy | Induction of immobility. | CB1 | nih.govresearchgate.net |

| Hypothermia | Dose-dependent decrease in core body temperature. | CB1 | nih.gov |

| Hypolocomotion | Reduction in spontaneous locomotor activity. | CB1 | nih.gov |

This table summarizes the classic cannabimimetic "tetrad" effects observed in rodent models following the administration of Δ8-THC.

Mechanisms of Action in Specific Biological Systems (e.g., neurochemical effects, immunomodulation pathways)

The pharmacological profile of Δ8-tetrahydrocannabinol (Δ8-THC) is primarily defined by its interaction with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. preprints.org These interactions are the foundation for its neurochemical and immunomodulatory effects. As an isomer of Δ9-tetrahydrocannabinol (Δ9-THC), it shares similar mechanisms of action but with notable differences in potency and affinity. nih.govresearchgate.net

Neurochemical Effects

The neurochemical effects of Δ8-THC are mediated predominantly through its activity as a partial agonist at the cannabinoid CB1 receptor, which is densely expressed in the central nervous system. nih.govnih.gov This interaction influences various neurotransmitter systems, leading to the compound's characteristic psychotropic and physiological effects.

Receptor Binding and Activity: Δ8-THC binds to both CB1 and CB2 receptors, which are G protein-coupled receptors. preprints.org Its binding affinity, while significant, is generally lower than that of Δ9-THC at the CB1 receptor, which is thought to account for its reduced psychotropic potency. nih.govrealmofcaring.org Studies comparing the two isomers indicate that the subtle shift in the double bond's location from the ninth to the eighth carbon position alters the molecule's three-dimensional shape, thereby affecting its interaction with the receptor binding pocket. preprints.org Despite a lower binding affinity at CB1 receptors, some research suggests Δ8-THC may have a similar binding affinity to Δ9-THC at CB2 receptors. researchgate.net Like Δ9-THC, Δ8-THC is considered a partial agonist at both receptor types. wikipedia.orgresearchgate.netwikipedia.org

| Receptor | Ligand | Binding Affinity (Ki) | Notes |

| CB1 | Δ8-THC | Lower affinity compared to Δ9-THC | Partial agonist activity. nih.govnih.govrealmofcaring.org |

| CB1 | Δ9-THC | ~40.7 nM | Partial agonist; primary mediator of psychoactive effects. wikipedia.org |

| CB2 | Δ8-THC | Similar affinity compared to Δ9-THC | Partial agonist activity. researchgate.netresearchgate.net |

| CB2 | Δ9-THC | ~36 nM | Partial agonist; primarily modulates immune function. wikipedia.org |

Table 1: Comparative Receptor Binding Affinities. This table presents a summary of the binding affinities of Δ8-THC and Δ9-THC for cannabinoid receptors based on available research. Ki values represent the concentration of the ligand required to occupy 50% of the receptors.

Modulation of Neurotransmitter Systems: Research indicates that Δ8-THC influences several key neurotransmitter systems. Studies in animal models have shown that administration of Δ8-THC can alter the levels of acetylcholine, dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in different brain regions. nih.govresearchgate.net One study found that very low doses of Δ8-THC led to a decrease in dopamine and serotonin levels while increasing norepinephrine in the mouse brain, effects which were associated with an increase in food consumption. researchgate.net The modulation of the cholinergic system, specifically the levels of acetylcholine, has been a subject of investigation to understand its impact on the central nervous system. nih.gov

| Neurotransmitter | Brain Region | Observed Effect of Δ8-THC | Research Finding |

| Dopamine | Hypothalamus, Hippocampus | Decrease | Observed at very low doses in mice. researchgate.net |

| Serotonin (5-HT) | Hypothalamus, Hippocampus | Decrease | Observed at very low doses in mice. researchgate.net |

| Norepinephrine (NE) | Hypothalamus, Hippocampus | Increase (tendency) | Observed at very low doses in mice. researchgate.net |

| Acetylcholine | Central Nervous System | Influenced | Investigated to elucidate CNS impact. nih.gov |

Table 2: Effects of Δ8-THC on Neurotransmitter Levels. This table summarizes the observed effects of Δ8-THC on major neurotransmitter systems in preclinical studies.

Immunomodulation Pathways

The immunomodulatory properties of Δ8-THC are primarily executed through its interaction with CB2 receptors, which are abundantly expressed on various cells of the immune system, including B-cells, T-cells, and macrophages. preprints.orgwikipedia.org Activation of these receptors generally leads to a suppression of immune cell activity and inflammatory responses.

Receptor-Mediated Immune Cell Modulation: Δ8-THC demonstrates a range of effects on immune cells. It has been shown to inhibit lymphocyte proliferation and can induce apoptosis (cell death) in macrophages. researchgate.net Studies have noted that CD8+ T cells may be more sensitive to cannabinoid action than CD4+ T cells. hawaiianethos.com The compound's interaction with CB2 receptors can suppress T-cell proliferation by inhibiting the production of cytokines like interferon-gamma (IFN-γ). hawaiianethos.com This can shift the balance of T-helper cell responses (Th1/Th2). hawaiianethos.com Furthermore, Δ8-THC has been found to affect B-cell function, including the potential to reduce antibody production. researchgate.net

Influence on Cytokine Signaling: A key mechanism of Δ8-THC's immunomodulatory action is its ability to alter cytokine signaling pathways. Cannabinoid receptor activation can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-2, IL-6, and IL-12. hawaiianethos.com For instance, Δ9-THC, which shares mechanisms with Δ8-THC, has been shown to suppress inflammatory T-cell responses and can act on both astrocytes and CD8+ T cells to reduce the secretion of inflammatory cytokines and the subsequent response to them. nih.gov In studies on experimental autoimmune encephalomyelitis, a model for multiple sclerosis, oral Δ8-THC was able to reduce the behavioral manifestations of the disease, though the precise mechanism remains under investigation. researchgate.net

| Immune Cell/Pathway | Effect of Δ8-THC | Mediating Receptor | Research Finding |

| Lymphocyte Proliferation | Inhibition | CB2 | Demonstrates general immunosuppressive effects. researchgate.net |

| Macrophage Viability | Induction of Apoptosis | Not specified | High doses can lead to cell death in macrophages. researchgate.net |

| T-Cell Function | Suppression of proliferation and cytokine secretion (e.g., IFN-γ) | CB2 | Can modulate T-helper cell balance. hawaiianethos.com |

| B-Cell Function | Altered proliferation and reduced antibody production | CB2 | Affects humoral immunity. researchgate.net |

| Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) | Suppression | CB2 | Contributes to anti-inflammatory effects. hawaiianethos.com |

| Autoimmune Response | Suppression | Not fully elucidated | Reduced disease manifestation in EAE models. researchgate.net |

Table 3: Immunomodulatory Mechanisms of Δ8-THC. This table outlines the effects of Δ8-THC on various components of the immune system as documented in scientific literature.

Metabolic and Biotransformation Research Using Deuterated Δ8 Tetrahydrocannabinol

Tracing Metabolic Pathways of Δ8-THC in Preclinical Models

Preclinical studies using various models, including animal species and human liver microsomes, have been instrumental in mapping the metabolic journey of Δ8-THC. The pathways are broadly categorized into Phase I and Phase II reactions, which modify the compound to facilitate its excretion.

The biotransformation of Δ8-THC begins with Phase I metabolism, which introduces or exposes functional groups, primarily through oxidation. The principal and most well-documented Phase I reaction is the hydroxylation of Δ8-THC to form 11-hydroxy-Δ8-tetrahydrocannabinol (11-OH-Δ8-THC), a pharmacologically active metabolite. preprints.orgnih.govmdpi.com This initial step is followed by further oxidation of the active 11-hydroxy metabolite to 11-nor-9-carboxy-Δ8-tetrahydrocannabinol (Δ8-THC-COOH), which is considered non-psychoactive. preprints.orgnih.govmdpi.comresearchgate.net

Beyond this primary pathway, other oxidative metabolites have been identified, indicating a broader metabolic capacity. These include mono-hydroxylated metabolites at the 7, 8, and 10 positions (e.g., 10α-OH-Δ8-THC and 10β-OH-Δ8-THC) and metabolites formed via an epoxide-diol pathway. preprints.orgoup.com Another identified metabolite is 11-oxo-Δ8-THC, which results from the oxidation of 11-hydroxy-Δ8-THC. universiteitleiden.nl

Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their removal from the body. The primary Phase II reaction for Δ8-THC metabolites is glucuronidation, where Δ8-THC-COOH is conjugated to form its corresponding glucuronide, which is then primarily excreted in the urine. preprints.orgnih.govmdpi.commdpi.com

Table 1: Key Metabolites of Δ8-THC

| Phase | Metabolite Name | Abbreviation | Activity |

| Phase I | 11-hydroxy-Δ8-tetrahydrocannabinol | 11-OH-Δ8-THC | Active |

| Phase I | 11-nor-9-carboxy-Δ8-tetrahydrocannabinol | Δ8-THC-COOH | Inactive |

| Phase I | 11-oxo-Δ8-tetrahydrocannabinol | 11-oxo-Δ8-THC | Active researchgate.net |

| Phase I | 10α-hydroxy-Δ8-tetrahydrocannabinol | 10α-OH-Δ8-THC | Data Limited |

| Phase I | 10β-hydroxy-Δ8-tetrahydrocannabinol | 10β-OH-Δ8-THC | Data Limited |

| Phase II | 11-nor-9-carboxy-Δ8-THC glucuronide | Δ8-THC-COOH-glu | Inactive |

The Cytochrome P450 (CYP450) superfamily of enzymes, located primarily in the liver, is the main catalyst for the Phase I metabolism of Δ8-THC. oup.comuniversiteitleiden.nl The critical step of 11-hydroxylation is predominantly carried out by the CYP2C subfamily of enzymes. oup.comresearchgate.net In humans, CYP2C9 has been identified as a major enzyme responsible for this metabolic activation. oup.comresearchgate.net Research has also pinpointed a specific isozyme in mice, cyp2c29, as being primarily responsible for the conversion of Δ8-THC to 11-OH-Δ8-THC. researchgate.net

The CYP3A4 enzyme also plays a role, particularly in the subsequent oxidation of 11-oxo-Δ8-THC in human liver microsomes. d-nb.infonih.gov Furthermore, studies have shown that other CYPs, such as the cardiac-specific CYP2J2, can metabolize Δ8-THC, primarily forming 1'/1"-OH metabolites. nih.gov This indicates that the biotransformation of Δ8-THC is not limited to the liver and involves a range of CYP enzymes.

Following Phase I oxidation, the resulting metabolites, chiefly Δ8-THC-COOH, undergo Phase II conjugation reactions to be efficiently eliminated. preprints.orgnih.govresearchgate.net The most significant of these pathways is glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. mdpi.comtandfonline.com This reaction attaches a glucuronic acid moiety to the metabolite, creating a much more water-soluble compound (a glucuronide) that can be easily excreted via the kidneys into the urine. preprints.orgmdpi.commdpi.com While the specific UGT isozymes responsible for conjugating Δ8-THC metabolites are not as extensively detailed as those for Δ9-THC, the general pathway is understood to be analogous. d-nb.infotandfonline.com

Role of Cytochrome P450 Enzymes (CYP450) in Δ8-THC Biotransformation (e.g., 11-hydroxylation, CYP2C9, CYP3A4)

Comparative Metabolism of Δ8-THC and Δ9-THC in Animal Species and in vitro Systems

Extensive research has demonstrated that the metabolic pathways of Δ8-THC and its more prevalent isomer, Δ9-THC, are remarkably similar. preprints.orgnih.govresearchgate.netresearchgate.net Studies using human liver microsomes and various animal models have consistently shown that both cannabinoids undergo a parallel biotransformation process. oup.comresearchgate.net

The primary metabolic route for both isomers across multiple species is allylic hydroxylation at the 11-position, catalyzed by the CYP450 system, to produce an active 11-hydroxy metabolite. oup.com This is followed by oxidation to an inactive 11-nor-9-carboxy metabolite. nih.govresearchgate.net

Despite this overarching similarity, species-specific variations in CYP450 enzyme profiles can lead to differences in the formation of minor metabolites. oup.com For instance, a study in rhesus monkeys revealed that Δ8-THC metabolism yielded not only the principal 11-hydroxy-Δ8-THC but also a variety of side-chain hydroxylated metabolites, including 1'-, 2'-, 3'-, and 4'-hydroxy-Δ8-THC, which were present in smaller quantities. universiteitleiden.nl This highlights the subtle, species-dependent diversity in the regioselectivity of cannabinoid metabolism.

Table 2: Comparative Metabolism of Δ8-THC vs. Δ9-THC

| Feature | Δ8-THC | Δ9-THC |

| Primary Metabolic Pathway | 11-hydroxylation followed by oxidation to a carboxy metabolite. preprints.orgoup.com | 11-hydroxylation followed by oxidation to a carboxy metabolite. oup.comtandfonline.com |

| Primary Active Metabolite | 11-hydroxy-Δ8-THC. preprints.orgnih.gov | 11-hydroxy-Δ9-THC. tandfonline.com |

| Primary Inactive Metabolite | 11-nor-9-carboxy-Δ8-THC (Δ8-THC-COOH). preprints.orgnih.gov | 11-nor-9-carboxy-Δ9-THC (Δ9-THC-COOH). tandfonline.com |

| Key Phase I Enzymes | CYP2C9, CYP3A4. oup.comresearchgate.netnih.gov | CYP2C9, CYP2C19, CYP3A4. mdpi.comtandfonline.com |

| Key Phase II Pathway | Glucuronidation of Δ8-THC-COOH. preprints.orgmdpi.com | Glucuronidation of Δ9-THC and its metabolites. mdpi.comtandfonline.com |

Assessment of Metabolite Activity and Potency in Preclinical Models

The metabolic conversion of Δ8-THC is not merely a process of detoxification and elimination; it also results in the formation of metabolites with their own distinct pharmacological profiles. The primary hydroxylated metabolite, 11-hydroxy-Δ8-THC, is itself pharmacologically active. preprints.orgnih.govmdpi.comresearchgate.net

Regio- and Stereoselective Biotransformation Studies across Biological Systems

The biotransformation of Δ8-THC is characterized by a high degree of selectivity. Regioselectivity , the preference for reaction at a particular position on the molecule, is clearly demonstrated by the strong preference for hydroxylation at the C-11 position across nearly all species studied. oup.com However, the formation of other minor hydroxylated metabolites at positions such as C-7, C-8, and on the pentyl side chain (C-1', C-2', etc.) in different biological systems points to species-dependent variations in this regioselectivity, governed by the specific array of CYP450 enzymes present. oup.comuniversiteitleiden.nl

Stereoselectivity , the preferential formation of one stereoisomer over another, is also a key aspect of cannabinoid biotransformation. While direct studies on the stereoselective metabolism of Δ8-THC are less common, related research provides insight. For example, the chemical hydrogenation of Δ8-THC can result in a mixture of diastereomers (e.g., (9R)-HHC and (9S)-HHC), underscoring the importance of stereochemistry in the structure of cannabinoid analogs. nih.govchemrxiv.org Microbial biotransformation studies have also shown that microorganisms can metabolize cannabinoids with high regioselectivity, further illustrating the precise nature of these enzymatic reactions across different biological systems. oup.com

Pharmacokinetic and Biodistribution Research Preclinical Focus

Determination of Absorption, Distribution, and Elimination Kinetics in Animal Models

Preclinical research using various animal models has been fundamental in characterizing the pharmacokinetic profile of Δ8-tetrahydrocannabinol (Δ8-THC). These studies describe the journey of the compound through the body, from absorption into the bloodstream to its eventual elimination.

Following administration, Δ8-THC is absorbed and distributed throughout the body. Its high lipophilicity, or ability to dissolve in fats, is a key determinant of its pharmacokinetic behavior, leading to rapid uptake by tissues that are highly perfused with blood, such as the liver, heart, and lungs. nih.gov Studies in mice have shown that after intravenous administration of a radiolabeled analog, (-)-5'-18F-delta 8-THC, uptake in tissues is high within 5 minutes, but the radioactivity declines rapidly in most tissues studied. nih.gov This rapid decline from the plasma is indicative of swift distribution into tissues and metabolism. nih.gov

Oral absorption of cannabinoids can be slow and variable. researchgate.net However, research into different oral formulations aims to improve this. A study in Sprague-Dawley rats compared the pharmacokinetics of Δ8-THC administered in two different nanoemulsion formulations against a standard medium-chain triglyceride (MCT) oil solution. researchgate.net The nanoemulsion formulations led to an approximately four-fold higher exposure to Δ8-THC in the first four hours compared to the MCT oil solution, demonstrating that the delivery vehicle can significantly influence absorption kinetics. researchgate.net The active metabolite, 11-OH-Δ8-THC, showed a similar absorption pattern to the parent compound. researchgate.net

The elimination of Δ8-THC, much like its more studied isomer Δ9-THC, is influenced by its storage and slow release from adipose (fat) tissue. nih.gov While specific terminal elimination half-life data for Δ8-THC is not as extensively reported, its similarity to Δ9-THC suggests it will also have a long terminal half-life, meaning its metabolites could be detectable for days or weeks after administration. nih.gov The primary route of excretion is through the feces (over 65%) and urine, mostly as hydroxylated and carboxylated metabolites. nih.govthepermanentejournal.org

Interactive Table: Pharmacokinetic Parameters of Δ8-THC in Rats Following Oral Administration

This table summarizes key pharmacokinetic parameters for Δ8-THC and its active metabolite, 11-OH-Δ8-THC, in rats after a single 10 mg/kg oral dose in different formulations.

| Parameter | Formulation | Δ8-THC Value | 11-OH-Δ8-THC Value |

| Cmax (ng/mL) | Nanoemulsion 1 | 42.1 ± 13.9 | 10.5 ± 2.6 |

| Nanoemulsion 2 | 34.0 ± 12.1 | 7.9 ± 2.1 | |

| MCT Oil | 7.4 ± 3.4 | 2.1 ± 1.1 | |

| Tmax (h) | Nanoemulsion 1 | 1.3 ± 0.8 | 1.8 ± 0.8 |

| Nanoemulsion 2 | 1.5 ± 0.9 | 2.0 ± 1.1 | |

| MCT Oil | 3.3 ± 1.6 | 4.3 ± 1.5 | |

| AUC (0-4h) (h*ng/mL) | Nanoemulsion 1 | 72.8 ± 20.3 | 24.3 ± 6.2 |

| Nanoemulsion 2 | 68.9 ± 21.0 | 19.1 ± 4.9 | |

| MCT Oil | 17.5 ± 9.0 | 5.3 ± 3.1 |

Data adapted from a study on nanoemulsion formulations in rats. researchgate.net Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC (0-4h): Area under the concentration-time curve from 0 to 4 hours.

Application of Δ8-THC-d9 for Quantifying Parent Compound and Metabolite Concentrations in Biological Matrices (e.g., plasma, urine)

In the field of analytical chemistry, particularly in forensic and clinical toxicology, the accurate quantification of substances in complex biological samples like plasma and urine is paramount. For this purpose, isotopically labeled internal standards are essential. Δ8-THC-d9 is a deuterated form of Δ8-THC, meaning specific hydrogen atoms in its structure have been replaced with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen.

Δ8-THC-d9 serves as an ideal internal standard for the quantification of Δ8-THC and its structurally similar isomer, Δ9-THC, using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govcaymanchem.comspringernature.comnih.gov Because Δ8-THC-d9 is chemically almost identical to the non-deuterated analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. nih.gov

However, its key difference is its higher mass due to the deuterium atoms. caymanchem.com A mass spectrometer can easily distinguish between the analyte (e.g., Δ9-THC) and the internal standard (Δ8-THC-d9) based on this mass difference. By adding a known amount of the internal standard to each sample at the beginning of the analytical process, any loss of the analyte during sample handling can be corrected for by measuring the ratio of the analyte to the internal standard. This ensures high precision and accuracy in the final concentration measurement. nih.gov

Methods have been developed that utilize deuterated internal standards to separate and quantify Δ9-THC-COOH and Δ8-THC-COOH in serum and urine, which is crucial given that the legality of the two isomers can differ. springernature.comnih.gov The use of such standards allows for the baseline resolution of the two metabolites, even when one is present in a much higher concentration. nih.govrestek.com

Tissue Distribution and Accumulation Studies in Animal Models

A study involving intravenous administration of radiolabeled Δ8-THC to monkeys showed high concentrations in excretory organs and salivary glands. oup.com Another study in mice using a radiolabeled Δ8-THC analog found high initial uptake in many tissues, with rapid clearance from most. nih.gov In baboons, uptake of the analog was similar across the basal ganglia, thalamus, and cerebellum, with relatively rapid clearance from these brain regions. nih.gov

A pilot study in male Sprague-Dawley rats examined the distribution of major cannabinoids 30 minutes after an intraperitoneal injection. plos.org For Δ8-THC's isomer, Δ9-THC, the highest concentrations were found in the jejunum (a part of the small intestine) and adipose (fat) tissue, while the brain had the lowest concentration relative to other tissues. plos.org Given the structural and chemical similarities, a comparable distribution pattern is expected for Δ8-THC, characterized by broad tissue distribution and significant accumulation in adipose tissue. frontiersin.orgoup.com This accumulation in fat acts as a reservoir, from which the compound is slowly released back into circulation over time. nih.gov

Interactive Table: Tissue Distribution of Δ9-THC in Rats 30 Minutes Post-Injection

This table shows the concentration of Δ9-THC in various tissues of male rats, highlighting its distribution pattern. A similar pattern is anticipated for Δ8-THC due to its comparable lipophilicity.

| Tissue | Mean Concentration (ng/g or ng/mL) |

| Adipose | 100.2 |

| Jejunum | 114.6 |

| Liver | 49.6 |

| Lung | 33.5 |

| Serum | 18.1 |

| Muscle | 14.2 |

| Brain | 28.9 |

Data adapted from a study on Δ9-THC in rats. plos.org The study provides a model for the likely distribution of the closely related Δ8-THC isomer.

Comparative Pharmacokinetic Profiles of Δ8-THC vs. Δ9-THC in Preclinical Settings

Both Δ8-THC and Δ9-THC are highly lipophilic compounds that are rapidly distributed into tissues after absorption. nih.govthepermanentejournal.org Their metabolism is also parallel. In preclinical models and in human liver microsomes, the primary metabolic pathway for both isomers involves hydroxylation by the cytochrome P450 (CYP450) enzyme system, primarily CYP2C enzymes. oup.commdpi.com This process converts them into their respective 11-hydroxy metabolites (e.g., 11-hydroxy-Δ8-THC), which are also pharmacologically active, followed by further oxidation to inactive 11-nor-9-carboxy metabolites (e.g., Δ8-THC-COOH). mdpi.com

Despite these similarities, a key pharmacological difference is their potency. Preclinical and clinical studies consistently suggest that Δ8-THC is moderately less potent than Δ9-THC. nih.govwikipedia.org This difference in potency is often attributed to a weaker binding affinity of Δ8-THC for the CB1 receptor compared to Δ9-THC. researchgate.net

Pharmacokinetic studies in rodents have provided detailed data on Δ9-THC that serves as a benchmark for comparison. For instance, after smoke exposure in mice, maximum plasma concentrations (Cmax) of Δ9-THC were reached at 10 and 40 minutes for males and females, respectively. nih.gov Following oral administration in a gelatin formulation to mice, THC and its psychoactive metabolite, 11-OH-THC, showed parallel accumulation in the brain. biorxiv.org This contrasts with intraperitoneal injections, where brain levels of 11-OH-THC decline rapidly. biorxiv.orgbiorxiv.org Given the shared metabolic pathways, it is plausible that the route of administration would similarly affect the pharmacokinetic relationship between Δ8-THC and its 11-hydroxy metabolite.

Interactive Table: Comparative Properties of Δ8-THC and Δ9-THC

| Property | Δ8-THC | Δ9-THC | Citation |

| Structural Difference | Double bond at the 8th carbon position | Double bond at the 9th carbon position | oup.com |

| Potency | Moderately less potent | More potent | nih.govwikipedia.org |

| CB1 Receptor Binding | Partial agonist, generally weaker affinity | Partial agonist, stronger affinity | nih.govresearchgate.net |

| Primary Metabolism | Hepatic CYP450 enzymes (e.g., CYP2C9) | Hepatic CYP450 enzymes (e.g., CYP2C9) | oup.commdpi.com |

| Active Metabolite | 11-hydroxy-Δ8-THC | 11-hydroxy-Δ9-THC | mdpi.com |

| Lipophilicity | High | High | thepermanentejournal.orgfrontiersin.org |

| Tissue Accumulation | Accumulates in adipose tissue | Accumulates in adipose tissue | nih.govplos.org |

Structure Activity Relationship Sar Studies Centered on Δ8 Tetrahydrocannabinol Scaffolds

Systematic Modification of the Δ8-THC Chemical Structure

The classical cannabinoid scaffold of Δ8-THC, a tricyclic terpenoid, offers several sites for chemical modification. wikipedia.orgmdpi.com The most extensively studied of these is the C3-alkyl side chain, which has been identified as a critical pharmacophoric group. ucl.ac.benih.gov Other key areas for modification include the aromatic A-ring and the alicyclic C-ring. acs.orggoogle.com

Investigation of Side-Chain Substitutions

The length and branching of the C3-alkyl side chain have a profound impact on cannabinoid receptor affinity and potency. nih.gov

Chain Length: Generally, increasing the length of the n-pentyl side chain of Δ8-THC to a hexyl, heptyl, or octyl chain leads to a systematic increase in cannabinoid receptor affinity. ucl.ac.be Conversely, shortening the chain to a propyl group results in a significant reduction in potency. ucl.ac.be However, there is an optimal length, as excessively long chains (e.g., dodecyl) can lead to decreased affinity and in vivo activity. researchgate.netnih.gov

Branching and Bulky Substituents: The introduction of bulky substituents on the side chain, particularly at the C1' position, can enhance affinity. ucl.ac.be For instance, the addition of gem-dimethyl groups at the C1' position of the alkyl chain has been shown to increase affinity for cannabinoid receptors. researchgate.netnih.gov A series of 1',1'-dimethylalkyl-Δ8-THC analogs with side chains ranging from two to twelve carbons has been synthesized and evaluated. Analogs with dimethylpropyl to dimethyldecyl side chains demonstrated high affinity for the CB1 receptor and were full agonists in vivo. researchgate.netnih.gov The introduction of a spiro-dithiolane at the C1' position also resulted in a highly potent analog. ucl.ac.be

Conformational Restriction: The conformation of the side chain is also crucial for receptor binding. capes.gov.bracs.org Quantitative structure-activity relationship (QSAR) studies suggest that for optimal affinity, the side chain should be able to fold back towards the phenolic ring of the cannabinoid structure. researchgate.netnih.govcapes.gov.bracs.org Restricting the side chain's conformation, for instance by incorporating it into a cyclohexyl ring, can significantly impact receptor affinity depending on the resulting orientation. uoa.gr

Polar Substituents: The incorporation of polar groups into the side chain has been explored to create analogs with different properties. For example, adding an 1H-imidazol-1-yl or a morpholino moiety to the side chain of Δ8-THC analogs resulted in water-soluble compounds that retained high affinity for both CB1 and CB2 receptors. ucl.ac.be Furthermore, the introduction of a carboxyester group within the side chain has led to the development of potent agonists with the potential for controlled deactivation by plasma esterases. acs.orgnih.gov

Table 1: Impact of Side-Chain Modifications on Cannabinoid Receptor Binding Affinity of Δ8-THC Analogs

Impact of Aromatic Ring Modifications

Modifications to the aromatic A-ring of the Δ8-THC scaffold have also been investigated, although to a lesser extent than the side chain.

Halogenation: The introduction of halogen atoms, such as fluorine, to the aromatic ring has been explored. For instance, 5-fluorinated Δ8-THC has been used as a tool for positron emission tomography (PET) imaging of cannabinoid receptors. ucl.ac.be Some halogenated derivatives of Δ8-THC have shown increased potency in in vivo tests compared to the parent compound. researchgate.net

Bulky Substituents: Research has shown that it is possible to introduce bulky substituents directly onto the tricyclic core. ucl.ac.be For example, Δ8-THC analogs with an aromatic moiety directly attached to the tricyclic system have been synthesized and found to be potent, though non-selective, cannabinoid receptor ligands. ucl.ac.be

Correlation of Structural Variations with Cannabinoid Receptor Binding Affinities

The affinity of Δ8-THC analogs for the two main cannabinoid receptors, CB1 and CB2, is highly dependent on their chemical structure. Δ8-THC itself exhibits comparable affinity for both CB1 and CB2 receptors, with Ki values in the nanomolar range. ucl.ac.be

Systematic modifications have revealed key structural requirements for high-affinity binding. As discussed, extending the C3-alkyl side chain to an optimal length of five to eight carbons and introducing branching, such as gem-dimethyl groups at the C1' position, generally enhances binding affinity for both CB1 and CB2 receptors. nih.govacs.orgnih.gov For example, a 1',1'-dimethylheptyl analog of Δ8-THC (a modification of HU-210) is a highly potent cannabinoid. scielo.br

Quantitative structure-activity relationship (QSAR) and computational modeling studies have further elucidated these relationships. capes.gov.bracs.orguoa.gr These studies have confirmed that side-chain length is directly related to receptor affinity, while the angle of the side chain relative to the ring system is inversely related to affinity. capes.gov.bracs.org The most active conformers are those where the side chain can fold back towards the phenolic ring, suggesting a specific binding pocket geometry. researchgate.netnih.govcapes.gov.bracs.org

Functional Potency Assessment of Δ8-THC Analogs in Preclinical Assays

The functional activity of Δ8-THC analogs, i.e., their ability to act as agonists, antagonists, or inverse agonists at cannabinoid receptors, is assessed in various preclinical in vitro and in vivo assays.

In vitro functional assays, such as the [35S]GTPγS binding assay, are used to measure the ability of a compound to activate G-protein-coupled receptors like CB1 and CB2. nih.gov Many of the high-affinity Δ8-THC analogs, particularly those with modified side chains, have been shown to be full agonists at the CB1 receptor. researchgate.netnih.govacs.orgnih.gov For instance, certain carboxyester Δ8-THC analogs were found to be potent and efficacious CB1 receptor agonists with EC50 values in the sub-nanomolar range. acs.org

Development of Novel Cannabinoid Analogs with Modified Pharmacological Profiles

The insights gained from SAR studies have guided the development of novel cannabinoid analogs based on the Δ8-THC scaffold with tailored pharmacological profiles.

One major goal has been to develop analogs with improved receptor selectivity. While many classical cannabinoids show similar affinity for CB1 and CB2 receptors, some modifications have led to enhanced selectivity. For instance, replacing a cyclohexyl moiety on the side chain with a phenyl group resulted in an analog with increased selectivity for the CB2 receptor. ucl.ac.be

Another area of focus is the development of "soft drugs" or analogs with controlled deactivation. By incorporating a metabolically labile group, such as an ester, into the structure, it is possible to create compounds that are active but are rapidly metabolized to inactive forms. acs.orgacs.orgnih.gov This approach aims to produce cannabinoids with a more predictable duration of action and potentially fewer side effects. For example, a Δ8-THC analog with a carboxyester group in the side chain was designed to be deactivated by plasma esterases, with its acidic metabolite being inactive at cannabinoid receptors. acs.orgacs.orgnih.gov

Furthermore, the creation of pentacyclic analogs of Δ8-THC, which combine structural features of classical cannabinoids and cannabimimetic indoles, represents another avenue for developing novel compounds with unique pharmacological properties. ucl.ac.be

Table 2: Compound Names Mentioned in the Article

Biosynthetic Pathways and Precursors of Δ8 Tetrahydrocannabinol

Endogenous Formation of Δ8-THC in Cannabis sativa

Δ8-Tetrahydrocannabinol is a naturally occurring phytocannabinoid found in the Cannabis sativa plant, which includes both marijuana and hemp varieties. area52.comaphlblog.orgcadca.org However, its endogenous concentration is notably low, typically accounting for less than 1% of the total cannabinoids in the plant, and often less than 0.1%. area52.comaphlblog.orgacs.org

Unlike the more abundant cannabinoids such as Δ9-THC and Cannabidiol (B1668261) (CBD), Δ8-THC is not directly synthesized by a specific enzyme within the plant. area52.com Instead, it is primarily formed as a degradation product. The principal mechanism for its natural appearance is the slow oxidation and isomerization of Δ9-THC over time. area52.comnih.gov This process can be viewed as an artifact of aging, where Δ9-THC naturally converts to the more chemically stable isomer, Δ8-THC. area52.comnih.gov Research has also identified the carboxylic acid precursor, Δ8-trans-tetrahydrocannabinolic acid A, within cannabis, suggesting a parallel acidic pathway may exist, albeit minor. nih.govpreprints.org Some studies have postulated that the detection of Δ8-THC in extracts could be an artifact of the extraction or analytical process itself, particularly under acidic conditions or high temperatures. nih.govpreprints.org

Enzymatic Pathways Leading to Δ8-THC Formation

Within the Cannabis sativa plant, there are no specific enzymatic pathways dedicated to the direct production of Δ8-THC. area52.com Its formation in the plant is considered a non-enzymatic chemical process. nih.govpreprints.org The primary routes for its natural, low-level occurrence are the non-enzymatic isomerization of Δ9-THC and, to a lesser extent, the cyclization of CBD. nih.govpreprints.org

The vast majority of Δ8-THC available commercially is not extracted from the plant due to its low concentrations. Instead, it is produced semi-synthetically. oas.orgwikipedia.org The most common method is the acid-catalyzed isomerization of CBD, which is typically extracted in large quantities from legally cultivated hemp. vaping360.comacs.org This chemical conversion is an exothermic reaction and involves dissolving CBD isolate in a solvent and introducing an acid to facilitate the molecular rearrangement into Δ8-THC. vaping360.comacs.org

Table 1: Common Reagents in the Synthetic Conversion of CBD to Δ8-THC

| Role | Example Chemicals |

|---|---|

| Starting Material | Cannabidiol (CBD) |

| Solvents | Toluene (B28343), Heptane, Dichloromethane (B109758) |

| Acid Catalysts | p-Toluenesulfonic acid, Sulfuric acid, Hydrochloric acid |

This table summarizes common chemicals used in the laboratory synthesis of Δ8-THC from CBD, a process that mimics and accelerates natural chemical conversions under controlled conditions. wikipedia.orgacs.orgnih.gov

It is also noteworthy that the isomerization of Δ9-THC to Δ8-THC can occur unintentionally during certain analytical procedures that use specific derivatizing agents, which can complicate the accurate quantification of these cannabinoids in a sample. nih.gov

Genetic and Environmental Factors Influencing Δ8-THC Content in Cannabis Chemovars